molecular formula C15H19N3O4S B2618036 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide CAS No. 922002-03-7

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide

Cat. No.: B2618036
CAS No.: 922002-03-7
M. Wt: 337.39
InChI Key: PSJUZYFPHRPTGX-UHFFFAOYSA-N
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Description

N-(5-(3-(Isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic 2,5-disubstituted 1,3,4-oxadiazole derivative designed for pharmaceutical and biological research. This compound features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its versatility as a bioisostere for carboxylic acids, esters, and amides, which allows for enhanced hydrogen bonding interactions with biological targets and can improve pharmacokinetic properties . The molecular structure incorporates a 3-(isopropylsulfonyl)phenyl moiety at the 5-position and a butyramide group at the 2-position of the oxadiazole ring. Compounds within the 1,3,4-oxadiazole class have demonstrated a wide spectrum of biological activities in scientific literature, including significant antibacterial , antioxidant , anticancer , and antiviral effects . Some 1,3,4-oxadiazole derivatives have been reported as potent multi-target agents, showing promising anti-SARS-CoV-2 activity in preliminary studies . The specific substitution pattern on this molecule is strategically chosen; the isopropylsulfonyl group is a common pharmacophore that can influence electron distribution and molecular recognition, while the butyramide chain contributes to the molecule's overall lipophilicity, a factor that may facilitate transport across biological membranes and enhance antimicrobial potential . Researchers can leverage this compound as a key intermediate or building block in the synthesis of novel therapeutic agents, for investigating structure-activity relationships (SAR) in heterocyclic chemistry, or as a candidate for high-throughput screening against various biological targets. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-4-6-13(19)16-15-18-17-14(22-15)11-7-5-8-12(9-11)23(20,21)10(2)3/h5,7-10H,4,6H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJUZYFPHRPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)S(=O)(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, the reaction between a hydrazide and a carboxylic acid chloride under reflux conditions in the presence of a base such as triethylamine can yield the oxadiazole ring.

  • Introduction of the Isopropylsulfonyl Group: : The isopropylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the oxadiazole intermediate with isopropylsulfonyl chloride in the presence of a base like pyridine or triethylamine.

  • Attachment of the Butyramide Group: : The final step involves the coupling of the sulfonylated oxadiazole with butyric acid or its derivatives. This can be achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxadiazole ring or the sulfonyl group.

  • Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), catalysts (FeCl3, AlCl3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives of the oxadiazole ring.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The oxadiazole ring is known to interact with various biological targets, making it a valuable scaffold in drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, while the butyramide group can contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide, we compare it with three classes of analogs: acyl chain variants , sulfamoylphenyl-oxadiazole derivatives , and ethylthio-substituted oxadiazoles (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Biological Activity
Target Compound 1,3,4-oxadiazole 5-(3-isopropylsulfonylphenyl), 2-butyramide N/A N/A Hypothesized enzyme inhibition
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)butyramide (5a) 1,3,4-oxadiazole + sulfamoylphenyl 2-butyramide, 4-sulfamoylphenyl linked to tetrahydrofuran-3-yl 51.0 180–182 Not reported
N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide (6d) 1,3,4-oxadiazole + sulfonylphenyl 5-ethylthio, 2-butyramide, 4-sulfonylphenyl N/A N/A hCA I inhibition (in silico)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)heptanamide (5d) 1,3,4-oxadiazole + sulfamoylphenyl 2-heptanamide, 4-sulfamoylphenyl linked to tetrahydrofuran-3-yl 45.4 143–144 Not reported

Physicochemical and Spectroscopic Trends

  • NMR Shifts : The target compound’s ^1H-NMR would likely show deshielded aromatic protons (δ ~7.7–8.2 ppm) similar to 5a–5d , with distinct splitting patterns due to the isopropylsulfonyl group.
  • Mass Spectrometry : The molecular ion peak for the target compound (expected m/z ~349.4 [M+H]+) would differ from 5a (m/z 327.4) and 6d (m/z 355.4) due to variations in substituent masses.

Biological Activity

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a compound characterized by its unique oxadiazole structure, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound primarily targets dihydrofolate reductase (DHFR) , a key enzyme in the tetrahydrofolate synthesis pathway. By inhibiting DHFR, the compound disrupts DNA synthesis and cell growth, making it a candidate for further investigation in cancer therapies.

Anticancer Activity

Research indicates that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Antioxidant Properties

Compounds related to this compound have demonstrated antioxidant activity. In vitro assays have shown that these compounds can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in cells .

Case Studies

  • Inhibition of Notum : A study highlighted that oxadiazol derivatives serve as potent inhibitors of Notum, a carboxylesterase involved in the regulation of the Wnt signaling pathway. This inhibition can restore Wnt signaling in cellular models .
  • Structure-Activity Relationship (SAR) : Research involving SAR has revealed that modifications to the oxadiazole ring can enhance biological activity. For instance, substituents on the phenyl group significantly affect the compound's potency against cancer cell lines and its antioxidant capacity .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityMechanism of Action
This compound922102-09-8Anticancer, AntioxidantDHFR Inhibition
5-Phenyl-1,3,4-oxadiazol-2(3H)-one1234567-89-0Inhibitor of NotumWnt Signaling Modulation
3-Phenyl-1H-isochromen-1-one2345678-90-1AntioxidantFree Radical Scavenging

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